4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions.
Introduction of the aminobutyl side chain: The aminobutyl group can be introduced through nucleophilic substitution reactions, where an appropriate halide (e.g., 4-chlorobutylamine) reacts with the pyrazolone core.
Final product purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminobutyl side chain, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the pyrazolone ring or the phenyl group, resulting in various reduced forms of the compound.
Substitution: The aminobutyl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced forms of the pyrazolone ring or phenyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent in various diseases.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Receptor Modulation: It can modulate receptors such as those involved in pain perception, leading to analgesic effects.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
4-(4-aminobutyl)guanidine: Known for its neuroprotective and cardiovascular effects.
Phenylbutazone: A well-known anti-inflammatory and analgesic agent.
Pyrazolone derivatives: Various pyrazolone derivatives with similar structural features and pharmacological properties.
Uniqueness: 4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific aminobutyl side chain, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-aminobutyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGMFQCOHDOSBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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